![molecular formula C10H11NO4 B14307279 2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]- CAS No. 110369-33-0](/img/structure/B14307279.png)
2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]- is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]- typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of urea with ethanolamine under microwave irradiation, which provides high yields . Another approach involves the alkylation of glycidyl butyrate with N-lithio-N-aryl carbamates .
Industrial Production Methods
Industrial production of oxazolidinones often employs catalytic systems to enhance efficiency. For example, the use of a binuclear tridentate copper(I) complex and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to facilitate the synthesis of oxazolidinones from propargylic amines and CO2 under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen functionalities, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]- involves the inhibition of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for bacterial reproduction . This action makes it effective against a wide range of Gram-positive bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A more recent oxazolidinone with enhanced efficacy and tolerability.
Cycloserine: Although technically an oxazolidone, it has a different mechanism of action and properties.
Uniqueness
2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]- stands out due to its specific structural features and its ability to act as a chiral auxiliary in stereoselective transformations. Its unique mechanism of action as a protein synthesis inhibitor also distinguishes it from other antibacterial agents .
Propriétés
Numéro CAS |
110369-33-0 |
|---|---|
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
5-[(2-hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO4/c12-8-3-1-2-4-9(8)14-6-7-5-11-10(13)15-7/h1-4,7,12H,5-6H2,(H,11,13) |
Clé InChI |
MZEYCVREMDXRPS-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)N1)COC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


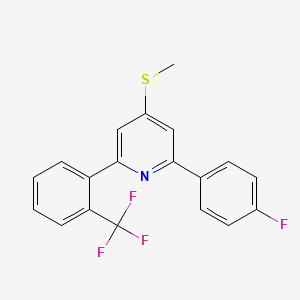

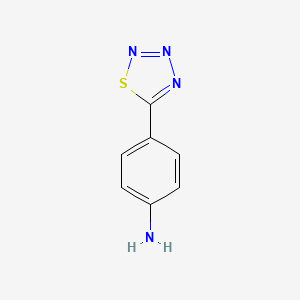

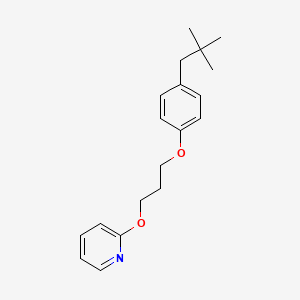
![Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate](/img/structure/B14307217.png)
![4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14307230.png)
![3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)-](/img/structure/B14307235.png)
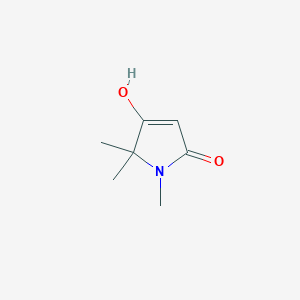
![Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14307237.png)
![2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B14307256.png)
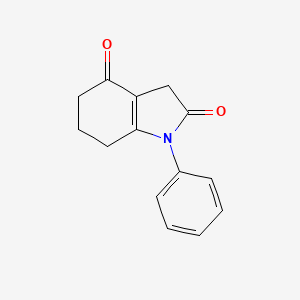
![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)
